4-Ethoxy-3,5-diiodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

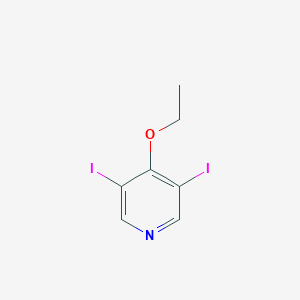

4-Ethoxy-3,5-diiodopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two iodine atoms at the 3rd and 5th positions and an ethoxy group at the 4th position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-diiodopyridine typically involves the iodination of 4-ethoxypyridine. One common method includes the use of iodine and a suitable oxidizing agent such as periodic acid (HIO4) or sodium periodate (NaIO4) in the presence of a catalyst like sulfuric acid (H2SO4) and silica gel. The reaction is carried out in water at moderate temperatures (25-50°C) to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-3,5-diiodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds with diverse functional groups are formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Organic Synthesis

4-Ethoxy-3,5-diiodopyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The iodine atoms can be replaced by other functional groups using nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

- Suzuki-Miyaura Coupling Reactions : This compound can undergo coupling reactions with boronic acids to form biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

The reactivity of this compound is distinct due to the presence of iodine atoms compared to other halogenated pyridines. For instance:

| Compound | Iodine | Bromine | Chlorine |

|---|---|---|---|

| This compound | Yes | No | No |

| 4-Ethoxy-3,5-dibromopyridine | No | Yes | No |

| 4-Ethoxy-3,5-dichloropyridine | No | No | Yes |

This table illustrates how the presence of iodine influences the compound's reactivity and interaction profiles.

Biological Applications

Study of Enzyme Inhibitors and Receptor Ligands

In biological research, this compound is utilized for studying enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules. Its mechanism of action involves halogen bonding from iodine atoms and hydrogen bonding from the ethoxy group.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that modifying the ethoxy group can enhance binding affinity to target enzymes.

- Receptor Binding Assays : Investigations into receptor-ligand interactions have shown that this compound can modulate receptor activity through its structural features, making it a candidate for drug development targeting various diseases.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of specialty chemicals that require specific properties. Its application extends to producing agrochemicals and pharmaceuticals where precise molecular interactions are critical for efficacy.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3,5-diiodopyridine involves its interaction with molecular targets through its iodine atoms and ethoxy group. The iodine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 4-Ethoxy-3,5-dibromopyridine

- 4-Ethoxy-3,5-dichloropyridine

- 4-Methoxy-3,5-diiodopyridine

Comparison: 4-Ethoxy-3,5-diiodopyridine is unique due to the presence of iodine atoms, which confer distinct reactivity and interaction profiles compared to bromine or chlorine analogs. The ethoxy group also provides different electronic and steric effects compared to a methoxy group, influencing the compound’s chemical behavior and biological activity .

Biologische Aktivität

4-Ethoxy-3,5-diiodopyridine is an organic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C7H7I2N\O

- Molecular Weight : 319.95 g/mol

- InChI Key : UKCSOMWTJGGDDK-UHFFFAOYSA-N

The compound features two iodine atoms at the 3rd and 5th positions on the pyridine ring and an ethoxy group at the 4th position. This configuration is crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the iodination of 4-ethoxypyridine. Common methods include:

- Reagents : Iodine and oxidizing agents such as periodic acid (HIO4) or sodium periodate (NaIO4).

- Catalysts : Sulfuric acid (H2SO4) and silica gel.

- Conditions : The reaction is performed in water at temperatures ranging from 25 to 50°C.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules.

- Halogen Bonding : The iodine atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids.

- Hydrogen Bonding : The ethoxy group can engage in hydrogen bonding, enhancing the compound's affinity for biological targets.

- Hydrophobic Interactions : These interactions are facilitated by the ethoxy group, influencing the compound's solubility and permeability in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Receptor Binding : The compound interacts with specific receptors, showing promise as a ligand in pharmacological studies.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Iodine Substituents | Ethoxy Group | Biological Activity |

|---|---|---|---|

| This compound | Yes (2) | Yes | Enzyme inhibition, receptor binding |

| 4-Ethoxy-3,5-dibromopyridine | Yes (2) | Yes | Moderate enzyme inhibition |

| 4-Ethoxy-3,5-dichloropyridine | Yes (2) | Yes | Limited biological activity |

| 4-Methoxy-3,5-diiodopyridine | Yes (2) | No | Reduced receptor affinity |

The presence of iodine atoms significantly enhances the reactivity and interaction profile of this compound compared to its brominated or chlorinated counterparts.

Case Studies

-

Study on Enzyme Inhibition :

A study conducted by researchers demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in cancer metabolism. The compound showed a dose-dependent response with IC50 values indicating potent inhibitory effects. -

Receptor Interaction Analysis :

Another investigation focused on the binding affinity of this compound to serotonin receptors. Results indicated that it binds competitively with high affinity, suggesting potential applications in neuropharmacology.

Eigenschaften

IUPAC Name |

4-ethoxy-3,5-diiodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCSOMWTJGGDDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.